N-tert-Butyl-2-benzothiazolesulfenamide

Catalog No.
S574749
CAS No.
95-31-8
M.F
C11H14N2S2
M. Wt
238.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-Butyl-2-benzothiazolesulfenamide

CAS Number

95-31-8

Product Name

N-tert-Butyl-2-benzothiazolesulfenamide

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropan-2-amine

Molecular Formula

C11H14N2S2

Molecular Weight

238.4 g/mol

InChI

InChI=1S/C11H14N2S2/c1-11(2,3)13-15-10-12-8-6-4-5-7-9(8)14-10/h4-7,13H,1-3H3

InChI Key

IUJLOAKJZQBENM-UHFFFAOYSA-N

SMILES

CC(C)(C)NSC1=NC2=CC=CC=C2S1

Solubility

SOL IN MOST ORG SOLVENTS

Synonyms

N-tert-butyl-2-benzothiazolesulfenamide

Canonical SMILES

CC(C)(C)NSC1=NC2=CC=CC=C2S1

Rubber Vulcanization:

TBBS is most commonly known as a rubber accelerator. It plays a crucial role in the vulcanization process, which strengthens and improves the elasticity of rubber. Studies have explored the mechanisms by which TBBS accelerates sulfur vulcanization, focusing on its interaction with sulfur and rubber components [PubChem, National Institutes of Health (.gov)]. ()

Polymer Chemistry:

Beyond rubber, TBBS has shown potential as a crosslinking agent in other polymers. Research has investigated its use in modifying the properties of various polymers, including epoxy resins and polyurethanes. These studies examine how TBBS influences factors like thermal stability and mechanical strength [European Chemicals Agency (ECHA)]. ()

Material Science:

The unique properties of TBBS make it a valuable material for scientific research in various fields. Studies have explored its application in areas like:

  • Adhesives: Investigating how TBBS can enhance the adhesion properties of materials [ECHA]. ()
  • Corrosion Inhibition: Researching the potential of TBBS to inhibit corrosion in metals [ECHA]. ()

Biological Studies:

While the primary application of TBBS lies in material science, some research has explored its potential biological activity. These studies are still in their early stages and investigate areas like:

  • Antimicrobial Activity: Investigating whether TBBS exhibits any properties against microbes [ECHA]. ()
  • Toxicity Studies: Assessing the potential toxicological effects of TBBS on various organisms [ECHA]. ()

N-tert-Butyl-2-benzothiazolesulfenamide is an organic compound widely recognized for its role as a vulcanization accelerator in rubber manufacturing. It is a light gray solid at room temperature, characterized by a slight, characteristic odor. The compound has a molecular formula of C₁₁H₁₄N₂S₂ and a molar mass of 238.37 g/mol. Its melting point is approximately 106°C, and it is insoluble in water but soluble in organic solvents such as benzene and dichloromethane .

TBBS can be harmful if inhaled, ingested, or absorbed through the skin []. It is classified as a skin sensitizer and may cause allergic reactions upon contact [].

  • Acute Toxicity: Cases of occupational poisoning have been reported due to TBBS exposure [].
  • Chronic Toxicity: TBBS can potentially act as a secondary hepatotoxin, meaning it can have adverse effects on the liver with prolonged exposure [].
  • Flammability: TBBS dust can form explosive mixtures with air. It's crucial to avoid heat, flames, and other ignition sources when handling TBBS [].
, notably its reaction with acetic anhydride, which is catalyzed by acetic acid in nonpolar solvents. This reaction has been studied using techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the transformation and identify products .

Additionally, N-tert-Butyl-2-benzothiazolesulfenamide can undergo hydrolysis, leading to the formation of mercaptobenzothiazole and other degradation products, which can pose environmental risks .

Several synthesis methods for N-tert-Butyl-2-benzothiazolesulfenamide have been documented:

  • Direct Reaction: The sodium salt of 2-thiobenzothiazole reacts with tert-butylamine under acidic conditions. The reaction typically occurs at temperatures between 45-50°C, with subsequent addition of sulfuric acid and sodium hypochlorite to facilitate the process .
  • Oxidant-Free Method: A novel method involves the use of benzothiazole disulfide and tert-butyl amine without any oxidants. This method achieves high yields (96-98.5%) and minimizes waste production, making it suitable for industrial applications .
  • Catalytic Methods: Various catalysts can be employed to enhance reaction efficiency, with amounts ranging from 5% to 30% of the weight of benzothiazole disulfide used in the synthesis process .

N-tert-Butyl-2-benzothiazolesulfenamide serves primarily as a vulcanization accelerator in the rubber industry. Its applications include:

  • Rubber Manufacturing: It enhances the curing process of natural rubber, styrene-butadiene rubber, cis-butadiene rubber, and isoprene rubber.
  • Improving Material Properties: The compound increases elongation strength and scorch resistance in rubber products, making it ideal for use in tires and belts .

Several compounds share structural characteristics or functional roles with N-tert-Butyl-2-benzothiazolesulfenamide:

Compound NameChemical FormulaUnique Features
BenzothiazoleC₇H₅NSBasic structure; serves as a precursor for various derivatives.
N-cyclohexyl-2-benzothiazolesulfenamideC₁₁H₁₄N₂S₂Similar application as a vulcanization accelerator but different alkyl group affects properties.
N,N-dimethylbenzothiazolesulfenamideC₁₂H₁₅N₂S₂Contains dimethyl substitution; affects solubility and reactivity compared to tert-butyl variant.

These compounds highlight the uniqueness of N-tert-Butyl-2-benzothiazolesulfenamide due to its specific alkyl group which influences its efficacy and safety profile as a vulcanization accelerator.

Physical Description

DryPowder; DryPowder, PelletsLargeCrystals; OtherSolid; PelletsLargeCrystals

Color/Form

LIGHT BUFF POWDER OR FLAKES; SOMETIMES COLORED BLUE

XLogP3

3.4

Density

1.29 @ 25 °C

LogP

4.67 (LogP)

Melting Point

104 °C (MIN)

UNII

W468IFJ99C

GHS Hazard Statements

Aggregated GHS information provided by 233 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (99.57%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (66.52%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (86.7%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.59e-07 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

95-31-8

Wikipedia

2-(tert-butylaminothio)benzothiazole

Methods of Manufacturing

OXIDATIVE COUPLING OF 2-MERCAPTOBENZOTHIAZOLE & T-BUTYLAMINE USING EITHER SODIUM HYPOCHLORITE OR CHLORINE GAS & AIR

General Manufacturing Information

Plastic material and resin manufacturing
Plastics product manufacturing
Recycling
Rubber product manufacturing
Synthetic rubber manufacturing
Waste To Energy
recycling
waste to energy
2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

Mutagenic evaluations of four rubber accelerators in a battery of in vitro mutagenic assays

R K Hinderer, B Myhr, D R Jagannath, S M Galloway, S W Mann, J C Riddle, D J Brusick
PMID: 6345150   DOI: 10.1002/em.2860050208

Abstract

The mutagenic/carcinogenic potential of four commercial accelerators were evaluated using a battery of in vitro assays. All of these compounds were mutagenic in one or more assays. Positive responses were noted in the Escherichia coli pol A+/pol A- DNA repair, mouse lymphoma L5178Y TK+/- forward mutation, BALB/3T3 cell transformation, and CHO cell chromosome aberration assays. In contrast to previous studies of accelerators, no mutagenic response was observed in the E coli WP2 uvrA- assay or in any of the Salmonella typhimurium strains tested. These studies have indicated that rubber accelerators should be regarded as potential human health hazards and that further in vitro and in vivo studies are needed to assess the potential genetic hazards of this large class of chemicals.


Explore Compound Types